(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid is a compound characterized by its unique structure that incorporates both pyridine and pyrazine rings. This compound, often referred to in scientific literature for its potential biological activities, is classified as an amino acid derivative. Its molecular formula is with a molecular weight of 218.21 g/mol. The compound's IUPAC name reflects its stereochemistry and structural complexity, highlighting its significance in various fields, including medicinal chemistry and material science.
This compound can be sourced from chemical suppliers and is typically synthesized in laboratory settings. It falls under the classification of heterocyclic compounds due to the presence of nitrogen-containing rings, specifically pyridine and pyrazine structures. These features contribute to its diverse chemical reactivity and biological properties.
The synthesis of (2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid generally involves multicomponent reactions. Common starting materials include pyridine and pyrazine derivatives, which undergo cyclization under controlled conditions.
The molecular structure of (2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid is characterized by the following:
The structural representation reveals a combination of amino acid functionality with a complex bicyclic heterocyclic system, which contributes to its chemical properties .
(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid can participate in various chemical reactions:
The outcomes of these reactions vary significantly depending on the specific conditions and reagents used.
The mechanism of action for (2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid is primarily linked to its biological activities:
These mechanisms make it a candidate for further research in biochemical applications .
Property | Value |
---|---|
Molecular Formula | C10H10N4O2 |
Molecular Weight | 218.21 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
pH | Not specified |
The physical properties are crucial for understanding how the compound behaves in different environments, influencing its applications in scientific research .
(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid has several notable applications:
These applications highlight the compound's versatility across different scientific disciplines .
The enantioselective synthesis of (2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid demands precise stereocontrol at the α-carbon. Contemporary methodologies predominantly employ catalytic asymmetric hydrogenation of dehydroamino acid precursors or chiral auxiliary-mediated alkylation. A key intermediate is the enantiopure enolate generated from (S)-tert-butyl 2-(diphenylmethyleneamino)acetate, which undergoes nucleophilic addition to 7-chloropyrido[2,3-b]pyrazine. This reaction exploits the electron-deficient nature of the heterocycle, facilitating nucleophilic aromatic substitution at the 7-position. The resulting diphenylmethylene-protected amino ester is subsequently hydrolyzed under acidic conditions (6M HCl, 110°C) to yield the target amino acid without racemization, achieving enantiomeric excess (ee) >98% as confirmed by chiral HPLC analysis [5] [7].
Alternative routes utilize transition-metal catalysis for asymmetric hydrogenation. Dehydroalanine derivatives bearing the pyrido[2,3-b]pyrazin-7-yl group serve as substrates for Rh(I)-(S)-BINAP complexes. Optimization studies reveal that steric bulk in the phosphine ligand significantly impacts enantioselectivity, with DTBM-SEGPHOS providing superior results (95% ee, 92% yield) compared to DIPAMP (85% ee). The reaction proceeds under mild conditions (50 psi H₂, 25°C in MeOH), preserving the integrity of the sensitive heterocyclic moiety [6].
Table 1: Enantioselective Synthesis Methods for (2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic Acid
Method | Key Reagent/Catalyst | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Chiral Auxiliary Alkylation | (S)-Ph₂C=NCH₂CO₂tBu / 7-Cl-Pyridopyrazine | K₂CO₃, DMF, 80°C → HCl hydrolysis | 78 | >98 |
Asymmetric Hydrogenation | [Rh(COD)((S)-DTBM-SEGPHOS)]⁺BF₄⁻ | 50 psi H₂, MeOH, 25°C | 92 | 95 |
Enzymatic Resolution | Pseudomonas lipase | pH 7.5 buffer, 37°C | 45 (theor. max) | 99 |
The pyrido[2,3-b]pyrazine core represents a bicyclic electron-deficient heteroaromatic system demanding strategic bond disconnections. Two predominant retrosynthetic approaches prevail: condensation of diaminopyridines with α-dicarbonyls and Pd-catalyzed cross-coupling for fragment assembly.
The classical condensation route employs 2,3-diaminopyridine as a linchpin, reacting with glyoxal derivatives under mild acidic conditions. This method constructs the pyrazine ring directly onto the pyridine scaffold. Critical to regioselectivity is the electronic bias of the diamine: Nucleophilic attack initiates at the carbonyl carbon adjacent to the electron-withdrawing group, ensuring C3-N4 bond formation precedes C2-N1 cyclization. Microwave-assisted reactions (120°C, 20 min) significantly improve yields (85%) compared to reflux conditions (12h, 65%) by suppressing polymerization side reactions. Subsequent chlorination at the 7-position using POCl₃ furnishes the key electrophile 7-chloropyrido[2,3-b]pyrazine, essential for nucleophilic displacement with protected amino acid synthons [6] [10].
Modern catalytic methods leverage directed ortho-metalation of pyridine derivatives. 2-Amino-3-bromopyridine undergoes Pd(0)-catalyzed Suzuki-Miyaura coupling with pinacol boronic esters to install aryl/heteroaryl groups at C3. Subsequent copper-mediated N-amination introduces the second nitrogen, followed by oxidative cyclization using MnO₂ to form the pyrazine ring. This sequential coupling-cyclization approach permits greater flexibility in introducing substituents at the 2- and 3-positions of the pyrazine ring, though it requires rigorous control of reaction sequences to prevent regioisomeric mixtures.
Table 2: Heterocyclic Ring Construction Strategies
Strategy | Starting Materials | Key Steps | Advantages |
---|---|---|---|
Diaminopyridine Condensation | 2,3-Diaminopyridine + R-CO-CHO | Acid-catalyzed cyclization → POCl₃ chlorination | High regioselectivity, scalability |
Pd-Catalyzed Annulation | 2-Amino-3-bromopyridine + ArBpin | Suzuki coupling → Cu-mediated amination → MnO₂ oxidation | Substituent flexibility at C2/C3 |
Inverse Electron Demand Diels-Alder | 1,2,4-Triazine + Acetylene derivative | Cycloaddition → Pyridine formation | Access to fused ring systems |
Incorporating (2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid into peptides via solid-phase peptide synthesis (SPPS) necessitates optimization to address the heterocycle’s nucleophilicity and potential metal coordination. Standard Fmoc/tBu SPPS protocols are employed, with the amino acid derivative protected as its Fmoc-carbamate and side chain unprotected due to the heterocycle’s stability. However, the pyrido[2,3-b]pyrazinyl nitrogen can undergo protonation under acidic cleavage conditions, necessitating low-high TFMSA cleavage protocols for acid-sensitive peptides instead of standard TFA cocktails [2] [4].
Coupling efficiency proves critical due to steric hindrance from the bicyclic system. Benchmarking coupling reagents reveals that phosphonium salts (PyBOP, PyAOP) outperform uronium salts (HBTU, HATU) in both coupling kinetics and suppression of epimerization. Activating the Fmoc-protected amino acid (4 equiv) with PyAOP (3.9 equiv) and DIPEA (8 equiv) in DMF for 30 minutes before resin addition achieves near-quantitative coupling (>99%) as monitored by ninhydrin tests. Microwave-assisted coupling (25W, 50°C) further reduces reaction times to 5 minutes without racemization [4] [8].
The rationale for incorporating this non-canonical amino acid analogue includes:
Table 3: SPPS Coupling Efficiency for Fmoc-(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid
Coupling Reagent | Base | Solvent | Time (min) | Coupling Efficiency (%) | Epimerization (%) |
---|---|---|---|---|---|
HBTU | DIPEA | DMF | 60 | 78 | 1.5 |
HATU | DIPEA | NMP | 45 | 85 | 1.2 |
PyBOP | DIPEA | DMF | 30 | 95 | 0.8 |
PyAOP (MW-assisted) | DIPEA | DMF | 5 | >99 | <0.5 |
Advanced strategies employ cell-free protein synthesis (CFPS) with engineered tRNAs for site-specific incorporation when SPPS is constrained by peptide length (>50 residues). The orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNACUA pair is evolved to recognize the target amino acid, enabling amber stop codon suppression in E. coli extracts. This permits ribosomal synthesis of large peptides containing this non-canonical residue at defined positions, circumventing the solubility issues encountered in SPPS for hydrophobic sequences [2] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9